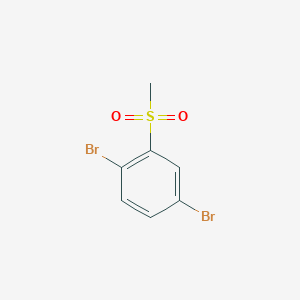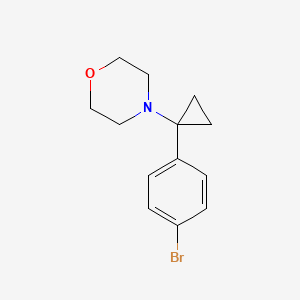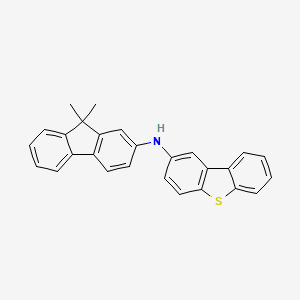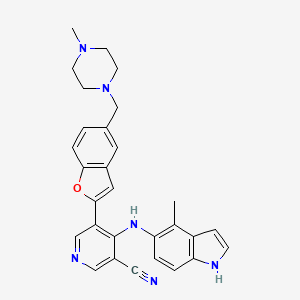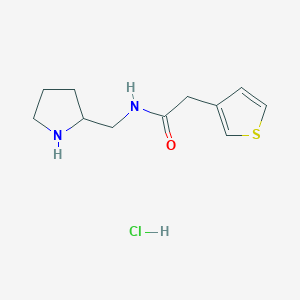![molecular formula C19H25Cl2N5O2 B13970721 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group, which is responsible for its chromophoric properties, and its quaternary ammonium group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline to form the azo compound. Finally, the product is quaternized with methyl chloride to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride undergoes several types of chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are commonly used.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: The products include oxidized azo compounds and other by-products.
Scientific Research Applications
Chemistry
In chemistry, [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is used as a dye for staining and as an indicator in various analytical techniques .
Biology
In biological research, the compound is used for staining tissues and cells, allowing researchers to visualize and differentiate between different cellular components .
Medicine
Industry
Industrially, it is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks .
Mechanism of Action
The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride involves its interaction with molecular targets through its azo and quaternary ammonium groups. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. The quaternary ammonium group enhances its solubility and allows it to interact with negatively charged molecules, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol: Similar structure but lacks the quaternary ammonium group.
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]dimethylamine: Similar structure but has a dimethylamine group instead of a trimethylammonium group.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride makes it more soluble in water compared to its analogs. This unique feature enhances its applicability in aqueous environments and makes it a preferred choice for various industrial and research applications .
Properties
Molecular Formula |
C19H25Cl2N5O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C19H25ClN5O2.ClH/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20;/h4-9,14,21H,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YEKHCIHAUWLQLR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


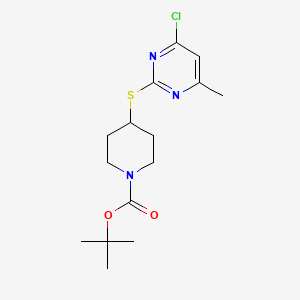
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
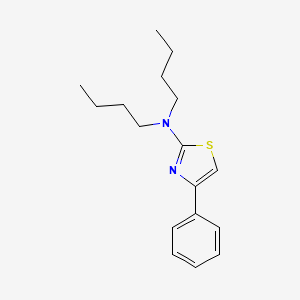
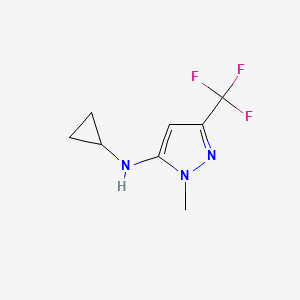
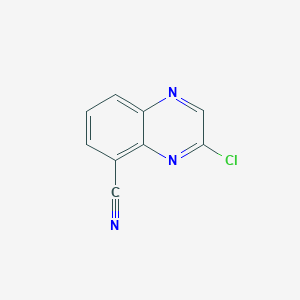

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
